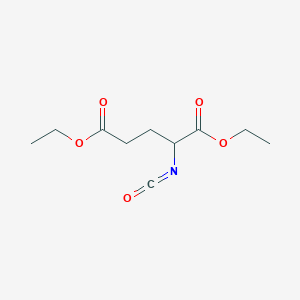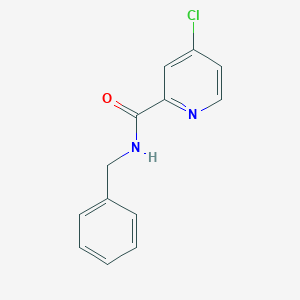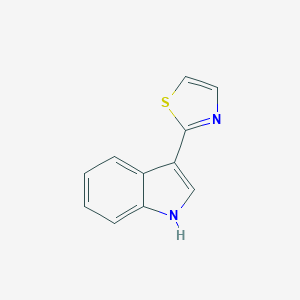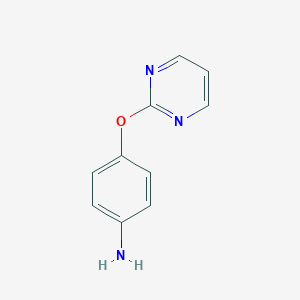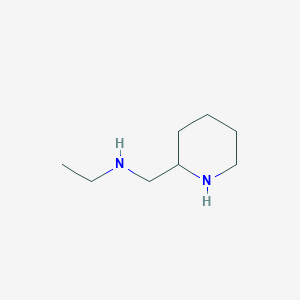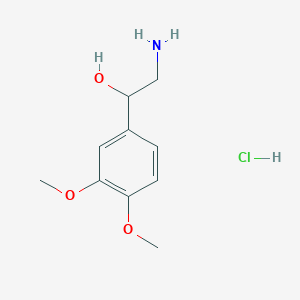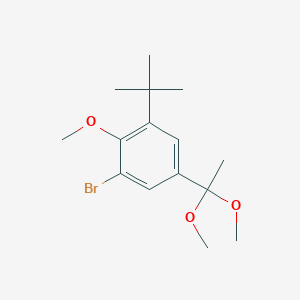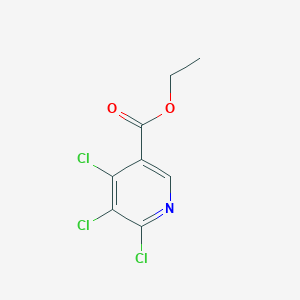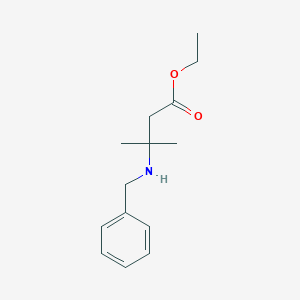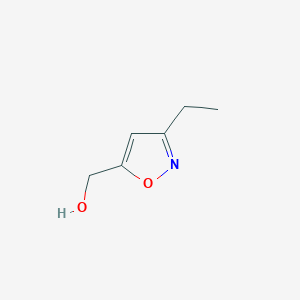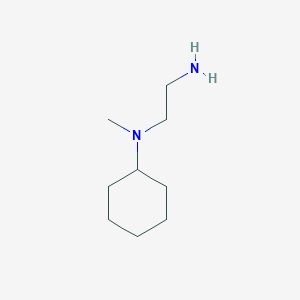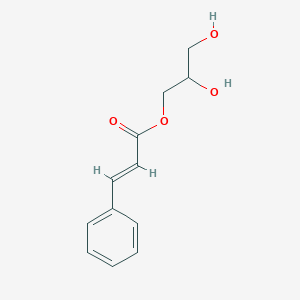
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate, commonly known as DHPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP is a chiral molecule that belongs to the family of hydroxycarboxylic acids. It has a molecular formula of C12H12O5 and a molecular weight of 236.22 g/mol.
Wirkmechanismus
The mechanism of action of DHPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DHPP has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
DHPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DHPP can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that cause inflammation. DHPP has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes that play a role in asthma and allergic reactions. In vivo studies have shown that DHPP can reduce inflammation and oxidative stress in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
DHPP has several advantages for lab experiments, including its high purity and stability. DHPP can be easily synthesized in the lab, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. However, DHPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on DHPP. One area of interest is the development of DHPP-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another area of interest is the use of DHPP in agriculture to improve crop yield and enhance plant growth. Additionally, DHPP can be used as a building block for the synthesis of novel materials and polymers with unique properties. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
In conclusion, DHPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHPP can be synthesized through a two-step process, and its reactivity can be tuned by modifying the reaction conditions and reagents used in the synthesis process. DHPP has been extensively studied for its potential applications in pharmaceuticals, agriculture, and material science. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, and it has been studied for its potential use in the treatment of various diseases. DHPP has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to fully understand the mechanism of action of DHPP and its potential applications in various fields.
Synthesemethoden
DHPP can be synthesized through a two-step process involving the reaction of phenylacetic acid with glycidol, followed by the oxidation of the resulting product with potassium permanganate. The reaction conditions and reagents used in the synthesis process can be optimized to yield high purity and yield of DHPP.
Wissenschaftliche Forschungsanwendungen
DHPP has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In pharmaceuticals, DHPP has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases. In agriculture, DHPP has been shown to enhance plant growth and improve crop yield. In material science, DHPP has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
CAS-Nummer |
132928-39-3 |
|---|---|
Produktname |
2,3-Dihydroxypropyl (E)-3-phenylprop-2-enoate |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C12H14O4/c13-8-11(14)9-16-12(15)7-6-10-4-2-1-3-5-10/h1-7,11,13-14H,8-9H2/b7-6+ |
InChI-Schlüssel |
LECCRMLPHATJIB-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC(CO)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(CO)O |
Synonyme |
2-Propenoic acid, 3-phenyl-, 2,3-dihydroxypropyl ester, (2E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



